Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester
Description
This compound is a carbamic acid ester derivative characterized by:
Properties
CAS No. |
84384-96-3 |
|---|---|
Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3 |
InChI Key |
NVOQVVNJGWVVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Pyridine Ring: The pyridine ring is incorporated using a nucleophilic substitution reaction.
Formation of the Carbamate Moiety: The carbamate group is formed through the reaction of an amine with a chloroformate.
Industrial Production Methods
In an industrial setting, the production of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfinyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group can lead to the formation of sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes.
Medicine
In medicine, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester (CAS 84384-94-1)
- Structural Differences :
- Implications :
- The longer propoxy chain in the target compound may enhance membrane permeability.
- 3-Pyridinyl substitution could alter receptor selectivity compared to 2-pyridinyl derivatives.
Promecarb (CAS 2631-37-0)
- Structural Differences :
- Functional Comparison: Toxicity: Promecarb is classified as highly toxic (EPA Hazardous Waste No. P201) with neurotoxic effects, while the sulfinyl group in the target compound might reduce acute toxicity through metabolic detoxification . Environmental Impact: Promecarb has a 1000 lb reportable quantity (RQ) under Superfund regulations; the target compound’s environmental persistence is unknown but likely modulated by its sulfinyl group .
m-Cumenyl Methylcarbamate (AC 5727, ENT 25,500)
- Structural Differences :
- Functional Comparison :
- Mechanism : AC 5727 acts as a contact insecticide, while the target compound’s pyridinyl chain may enable systemic activity or receptor-specific interactions.
- Stability : The sulfinyl group in the target compound could increase susceptibility to hydrolysis compared to AC 5727’s stable carbamate linkage.
Carbamic acid, [[hydroxy(3-pyridinyloxy)phosphinyl]methyl]-, phenylmethyl ester (CAS 657407-14-2)
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